1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine
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Overview
Description
1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine is a complex organic compound that features both imidazole and piperidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine involves multiple steps, typically starting with the preparation of the imidazole ring followed by the introduction of the piperidine moiety. The synthetic route may include:
Formation of the Imidazole Ring: This can be achieved through the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions.
Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the imidazole ring using ethylsulfonyl chloride in the presence of a base.
Attachment of the Piperidine Moiety: The final step involves the alkylation of the imidazole derivative with a piperidine derivative under basic conditions.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring is a common pharmacophore in many drugs, making it a potential candidate for the development of new therapeutic agents.
Biological Studies: It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The imidazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and coordination with metal ions .
Comparison with Similar Compounds
Similar compounds to 1-[[2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine include other imidazole derivatives and piperidine-containing compounds. Some examples are:
1-[(2-Methylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl)methyl]-3-(methoxymethyl)piperidine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
1-[(2-Ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl)methyl]-3-(hydroxymethyl)piperidine: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties .
Properties
IUPAC Name |
1-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-3-(methoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O4S/c1-4-24(20,21)16-17-10-15(19(16)8-9-22-2)12-18-7-5-6-14(11-18)13-23-3/h10,14H,4-9,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDVVCXGDAOLRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CCOC)CN2CCCC(C2)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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